

# Spectral Analysis of Methyl 5-chloro-2-methoxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name:	Methyl 5-chloro-2-methoxybenzoate
Cat. No.:	B154170

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This technical guide provides a comprehensive overview of the spectral data for **Methyl 5-chloro-2-methoxybenzoate** (CAS No: 33924-48-0), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Chemical Structure and Properties

- IUPAC Name: methyl 5-chloro-2-methoxybenzoate[1]
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub>[2]
- Molecular Weight: 200.62 g/mol [1][2]
- Appearance: Clear colorless to pale yellow liquid[3]

## Spectral Data Summary

The following tables summarize the key spectral data obtained for **Methyl 5-chloro-2-methoxybenzoate**.

## Table 1: <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.75 (approx.)	d	1H	Ar-H
7.35 (approx.)	dd	1H	Ar-H
6.90 (approx.)	d	1H	Ar-H
3.88 (approx.)	s	3H	-OCH <sub>3</sub>
3.85 (approx.)	s	3H	-COOCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

## Table 2: <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
165.8 (approx.)	C=O (Ester)
156.0 (approx.)	Ar-C-OCH <sub>3</sub>
132.5 (approx.)	Ar-CH
129.0 (approx.)	Ar-CH
125.0 (approx.)	Ar-C-Cl
121.0 (approx.)	Ar-C-COOCH <sub>3</sub>
112.0 (approx.)	Ar-CH
56.0 (approx.)	-OCH <sub>3</sub>
52.0 (approx.)	-COOCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

## Table 3: IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2950-3000 (approx.)	Medium	C-H stretch (aromatic and aliphatic)
1730 (approx.)	Strong	C=O stretch (ester)
1590, 1480 (approx.)	Medium	C=C stretch (aromatic ring)
1250 (approx.)	Strong	C-O stretch (ester and ether)
1020 (approx.)	Strong	C-O stretch (ether)
820 (approx.)	Strong	C-H bend (out-of-plane, aromatic)
750 (approx.)	Medium	C-Cl stretch

Technique: Attenuated Total Reflectance (ATR)

#### Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
200/202	Moderate	[M] <sup>+</sup> (Molecular ion peak, with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
169/171	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
141	Moderate	[M - COOCH <sub>3</sub> ] <sup>+</sup>
111	Low	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

### Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectral data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the chemical structure of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Approximately 10-20 mg of **Methyl 5-chloro-2-methoxybenzoate** was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: The spectrometer was tuned and shimmed. A standard one-pulse sequence was used to acquire the  $^1\text{H}$  NMR spectrum. Key parameters included a  $30^\circ$  pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  NMR spectrum was acquired using a standard pulse program. A  $30^\circ$  pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1 second were employed. Approximately 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the  $\text{CDCl}_3$  solvent peak at 77.16 ppm for  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Background Spectrum: A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental contributions.
- Sample Analysis: A small drop of neat **Methyl 5-chloro-2-methoxybenzoate** was placed directly onto the ATR crystal.

- Data Acquisition: The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ . 32 scans were co-added at a resolution of 4  $\text{cm}^{-1}$  to obtain a high-quality spectrum.
- Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

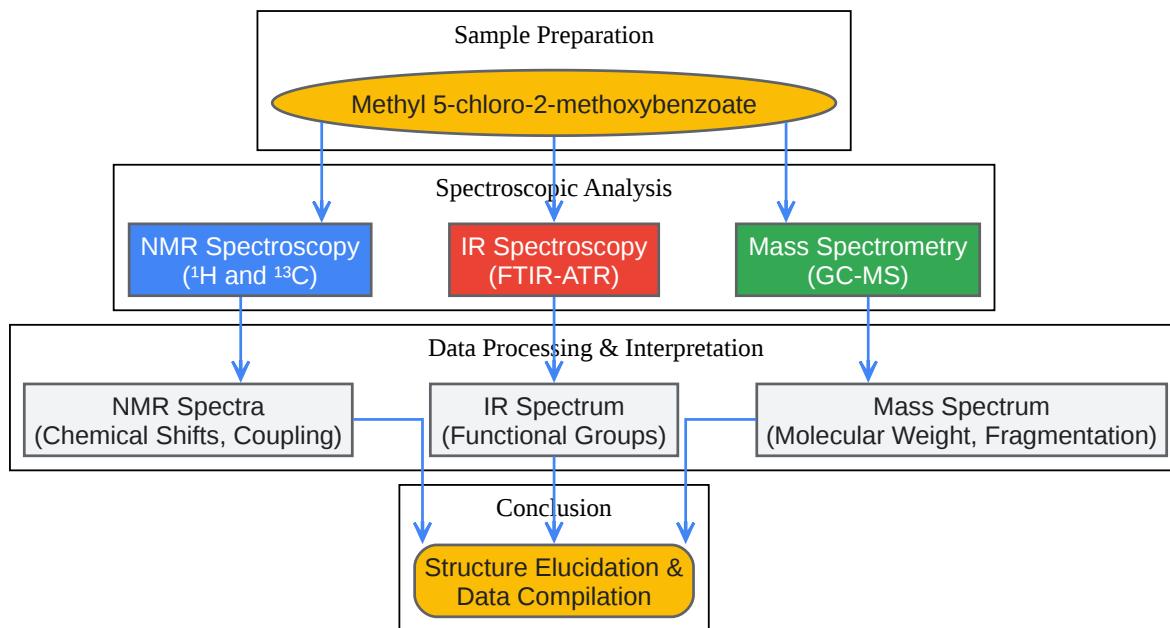
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Procedure:

- Sample Preparation: A dilute solution of **Methyl 5-chloro-2-methoxybenzoate** was prepared in dichloromethane (1 mg/mL).
- GC Separation: 1  $\mu\text{L}$  of the sample was injected into the GC. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ) was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
- MS Analysis: The eluent from the GC was directed into the MS. Electron Ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was set to scan over a mass-to-charge ( $m/z$ ) range of 40-400 amu.
- Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to **Methyl 5-chloro-2-methoxybenzoate**. The mass spectrum of this peak was then extracted and interpreted.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Methyl 5-chloro-2-methoxybenzoate**.



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